4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane
CAS No.: 139-25-3
Cat. No.: VC20992570
Molecular Formula: C17H14N2O2
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139-25-3 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene |
| Standard InChI | InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3 |
| Standard InChI Key | DTZHXCBUWSTOPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O |
| Canonical SMILES | CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O |
Introduction
Chemical Identity and Nomenclature
Chemical Identifiers
4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane is identified through various systematic nomenclature systems and registry numbers that facilitate its precise identification across scientific and regulatory contexts.
| Identifier Type | Value |
|---|---|
| CAS Number | 139-25-3 |
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 278.31 g/mol |
| European Community (EC) Number | 622-863-8 |
| UNII | 3D7H11TIK1 |
| DSSTox Substance ID | DTXSID3044548 |
| NSC Number | 84203 |
Synonyms and Alternative Names
The compound is recognized by numerous synonyms in scientific literature and commercial contexts:
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1,1'-Methylenebis[4-isocyanato-3-methylbenzene]
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3,3'-Dimethyldiphenylmethane-4,4'-diisocyanate
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Bis(4-isocyanato-3-methylphenyl)methane
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Isocyanic acid, methylenebis(2-methyl-p-phenylene) ester
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5,5'-Methylenebis(2-isocyanatotoluene)
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Nacconate 310 (commercial name)
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1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene (IUPAC name)
Structural Features
The structural architecture of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane consists of two methylphenyl rings connected by a methylene bridge, with isocyanate groups (-N=C=O) positioned at the para positions (4,4') relative to the bridge and methyl groups at the meta positions (3,3'). This specific arrangement contributes significantly to its chemical reactivity profile.
The compound has the following structural identifiers:
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Standard InChI: InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3
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Standard InChIKey: DTZHXCBUWSTOPO-UHFFFAOYSA-N
Physicochemical Properties
Physical Characteristics
4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane exhibits distinctive physicochemical properties that influence its handling, storage, and application parameters:
| Property | Value |
|---|---|
| Physical State at Room Temperature | Solid |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 410.4±45.0 °C at 760 mmHg |
| Flash Point | 169.5±34.1 °C |
| Refractive Index | 1.576 (estimated) |
| LogP | 5.86 |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C |
| PSA (Polar Surface Area) | 58.86000 |
These physical parameters are particularly relevant for designing processing conditions in industrial applications and establishing appropriate storage protocols .
Spectral Properties
Spectroscopic characterization of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane is possible through various analytical techniques including:
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Infrared (IR) Spectroscopy: Particularly valuable for identifying the characteristic absorption bands of the isocyanate functional groups
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Fourier-Transform Infrared (FTIR) Spectroscopy: Offers higher resolution analysis of functional group vibrations
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Raman Spectroscopy: Provides complementary information to IR spectroscopy, especially beneficial for symmetric vibrations
These techniques are essential for quality control processes, structural verification, and purity assessment in both research and industrial contexts.
Synthesis and Production Methods
Industrial Synthesis
The commercial production of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane typically involves the phosgenation reaction, utilizing phosgene (COCl₂) as a critical reagent. This synthesis pathway follows these general steps:
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Preparation of the corresponding diamine precursor
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Reaction of the diamine with phosgene to form the diisocyanate
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Purification procedures to achieve the desired purity specifications
The industrial literature indicates phosgene (CAS #75-44-5) as a key precursor for the synthesis of this compound . Due to the high toxicity of phosgene, this production process requires rigorous safety protocols and specialized equipment.
Alternative Synthetic Approaches
While the conventional phosgenation route remains dominant in industrial settings, research into alternative synthesis methods continues, particularly approaches that avoid the use of highly toxic phosgene. These alternatives may include:
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Non-phosgene routes using carbonylation catalysts
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Microbial or enzymatic synthetic pathways
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Green chemistry approaches minimizing hazardous reagents and waste
Chemical Reactivity
Reactivity of Isocyanate Groups
The chemical behavior of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane is dominated by its isocyanate functional groups, which demonstrate high reactivity towards nucleophilic species. These groups participate in various transformations:
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Addition reactions with hydroxyl-containing compounds to form urethane linkages
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Reactions with amines yielding urea derivatives
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Hydrolysis reactions with water producing amines and carbon dioxide
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Self-polymerization under certain conditions, particularly in the presence of catalysts
The reactivity is significantly influenced by the electronic effects of the methyl substituents at the 3,3' positions, which affect the electron density distribution around the isocyanate groups .
Incompatibilities and Reaction Hazards
The high reactivity of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane necessitates careful consideration of chemical incompatibilities:
| Incompatible With | Reaction Outcome | Safety Concern |
|---|---|---|
| Amines | Formation of urea derivatives | Exothermic reaction, potential heat buildup |
| Alcohols | Formation of urethanes | Explosive violence possible without solvent |
| Water | Formation of amines and CO₂ | Gas evolution, pressure buildup in closed systems |
| Strong oxidizers | Various oxidation products | Vigorous, potentially violent reactions |
| Acids and bases | Catalyzed polymerization | Uncontrolled polymerization, heat generation |
| Alkali metals | Complex decomposition | Vigorous reactions, potential ignition |
| Phenols | Substituted urethanes | Exothermic reaction |
As noted in safety documentation: "Base-catalysed reactions of isocyanates with alcohols should be carried out in inert solvents. Such reactions in the absence of solvents often occur with explosive violence."
Applications and Industrial Uses
Polyurethane Production
The primary commercial application of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane lies in polyurethane synthesis. The compound reacts with polyols (compounds containing multiple hydroxyl groups) to form polyurethane polymers through step-growth polymerization. This process typically involves:
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Initial reaction between isocyanate and hydroxyl groups forming urethane linkages
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Chain extension through continued reaction with additional polyol molecules
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Potential crosslinking reactions, depending on the functionality of the components
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Formation of the final polyurethane network or chain structure
The reaction conditions, including temperature, catalyst selection, and stoichiometric ratios, significantly influence the properties of the resulting polyurethane materials .
Specific Industrial Applications
The versatility of 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane contributes to its use in developing materials for diverse industries:
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Foam Production: Creation of rigid and flexible polyurethane foams for insulation, cushioning, and structural applications
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Coating Formulations: Development of protective and decorative coatings with specific performance characteristics
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Adhesive Systems: Formulation of high-strength adhesives for bonding various substrates
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Elastomer Manufacturing: Production of elastomeric materials with tailored mechanical properties
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Specialty Applications: Use in creating sealants, textile treatments, and other specialized products
Additionally, the compound "reacts with hexavalent chromium to form a catalyst for epoxy reactions" and participates in reactions with styrene to produce polyvinylpyridine derivatives, highlighting its utility beyond conventional polyurethane chemistry .
| GHS Classification | Hazard Statement | Severity Category |
|---|---|---|
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H332 | Harmful if inhaled | Warning: Acute toxicity, inhalation |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger: Sensitization, respiratory |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity |
| H400 | Very toxic to aquatic life | Warning: Acute aquatic toxicity |
| H410 | Very toxic to aquatic life with long lasting effects | Warning: Chronic aquatic toxicity |
The compound is identified with GHS pictograms GHS07 (exclamation mark), GHS08 (health hazard), and GHS09 (environmental hazard) .
Toxicity Data
Experimental toxicological evaluations have established the following toxicity parameters:
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Mouse LD50 (intravenous): 320 mg/kg
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Respiratory sensitizer: May produce allergic respiratory reaction upon exposure
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Skin irritant: Direct contact causes irritation to skin tissues
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Eye irritant: Contact with eyes results in significant irritation
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Environmental toxin: Listed on the EPA Toxic Release Inventory (TRI)
Upon thermal decomposition, the compound generates toxic nitrogen oxides (NOₓ) and cyanide compounds (CN⁻), presenting additional hazards in fire situations or high-temperature processing.
Environmental Considerations
Environmental Fate and Transport
4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane demonstrates significant environmental concerns, particularly regarding aquatic ecosystems:
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Classified as very toxic to aquatic life (H400)
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Presents long-lasting effects in aquatic environments (H410)
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Undergoes hydrolysis in aquatic systems, forming corresponding amines and carbon dioxide
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Demonstrates limited biodegradability due to its complex aromatic structure
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May bioaccumulate in certain organisms due to its relatively high LogP value (5.86)
Regulatory Status
The compound is subject to various environmental regulations worldwide, including:
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Listed on the EPA Toxic Release Inventory (TRI) list as an environmental toxin
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Regulated under the Toxic Substances Control Act (TSCA) in the United States
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Classified in the European Chemicals Agency (ECHA) database with specific environmental hazard designations
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Subject to reporting requirements for releases under various jurisdictions
Current Research Directions
Material Science Investigations
Ongoing research involving 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane focuses on advancing material properties and applications:
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Development of polyurethane materials with enhanced thermal stability
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Creation of novel copolymer systems with specialized properties
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Investigation of structure-property relationships in resulting polymeric materials
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Exploration of nanocomposite formulations incorporating the compound
Green Chemistry Approaches
Research efforts also address environmental and safety concerns:
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Development of less hazardous alternatives with similar functional properties
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Investigation of greener synthetic routes avoiding toxic precursors
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Study of biodegradable polyurethane systems for reduced environmental impact
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Optimization of reaction conditions to minimize waste and energy consumption
These research directions reflect the dual focus on maximizing the functional benefits of this compound while addressing its inherent safety and environmental challenges.
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